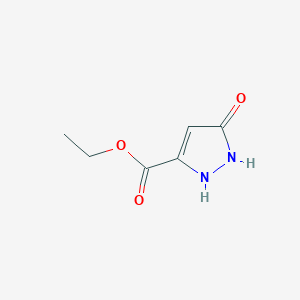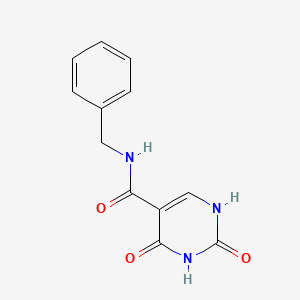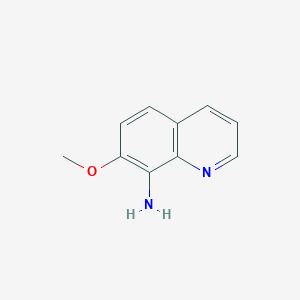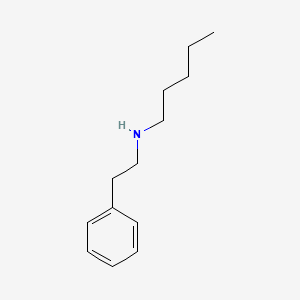
2-(Butylamino)nicotinic acid
Vue d'ensemble
Description
2-(Butylamino)nicotinic acid is a chemical compound with the molecular formula C10H14N2O2 . It is also known by its CAS Registry Number: 74611-53-3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a carboxylic acid group and a butylamino group attached . The InChI code for this compound is 1S/C10H14N2O2/c1-10(2,3)12-8-7(9(13)14)5-4-6-11-8/h4-6H,1-3H3, (H,11,12) (H,13,14) .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Approaches: 2-(Butylamino)nicotinic acid and similar compounds can be synthesized through hydrothermal reactions. This process, involving the amination of 2-chloronicotinic acid with aromatic amine derivatives, is efficient and environmentally friendly, yielding up to 98% of the product (Li et al., 2012).
- Crystal Structure and Polymorphism: The compound exhibits various polymorphic structures. Differences in molecular conformation and conformational energy significantly influence the crystal packing and properties of these polymorphs (Long & Li, 2010).
Biochemical and Pharmaceutical Aspects
- Role in Lipid Metabolism: Derivatives of nicotinic acid, including this compound, are involved in lipid metabolism. They affect lipolysis in adipose tissue, modulate cholesterol levels, and have potential in treating dyslipidemia (Tunaru et al., 2003).
- Therapeutic Potentials: The compound's receptor, GPR109A, is implicated in atherosclerosis and inflammation, suggesting its role in treating cardiovascular diseases and potentially other inflammatory conditions (Lukasova et al., 2011).
Industrial Applications
- Production and Separation Methods: Innovative methods for the separation and recovery of nicotinic acid are being explored, including reactive extraction with organophosphorus solvating extractants. This approach can significantly enhance the recovery process, vital for industrial applications (Kumar et al., 2008).
Environmental and Green Chemistry
- Eco-Friendly Production: The ecological production of nicotinic acid and its derivatives is gaining attention, with research focusing on green chemistry approaches that minimize environmental impact (Lisicki et al., 2022).
Mécanisme D'action
Target of Action
2-(Butylamino)nicotinic acid, also known as butylaminonicotinic acid, is a derivative of nicotinic acid, which is a form of vitamin B3 . The primary targets of this compound are the same as those of nicotinic acid, which include various enzymes involved in redox reactions . These enzymes utilize nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), the coenzymes derived from nicotinic acid, as electron donors or acceptors .
Mode of Action
The compound interacts with its targets by acting as a precursor to the coenzymes NAD and NADP . These coenzymes are crucial for many vital redox reactions catalyzed by various enzymes . By supplying these coenzymes, this compound plays a key role in these reactions.
Biochemical Pathways
The biochemical pathways affected by this compound are those involving NAD and NADP . These coenzymes participate in numerous metabolic processes, including oxidative catabolism, which results in ATP synthesis .
Pharmacokinetics
Studies on nicotinic acid, a closely related compound, indicate that it is well-absorbed and undergoes extensive metabolism . The maximum plasma concentration (Cmax) and the time to reach this concentration (Tmax) vary depending on the dose . The compound’s ADME properties and their impact on bioavailability would likely be similar to those of nicotinic acid.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a precursor to NAD and NADP . These coenzymes are involved in a wide range of cellular processes, including energy production, gene expression, cell cycle progression, DNA repair, and cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other compounds, such as those found in tobacco, can affect the metabolism of nicotinic acid and its derivatives . Additionally, the compound’s action can be influenced by factors such as pH and temperature
Analyse Biochimique
Biochemical Properties
2-(Butylamino)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in redox reactions . These interactions facilitate hydrogen transfer processes, crucial for cellular metabolism and energy production .
Cellular Effects
This compound influences various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of enzymes involved in lipid metabolism, thereby affecting cholesterol and fatty acid synthesis . Additionally, it can influence the expression of genes related to oxidative stress and inflammation, contributing to its potential therapeutic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and enzymes, modulating their activity. For example, it can inhibit certain dehydrogenases, affecting the redox state of cells . This inhibition can lead to changes in gene expression and cellular responses to oxidative stress . Furthermore, it can activate hydroxycarboxylic acid receptor 2 (Hcar2), which plays a role in immune regulation and cholesterol efflux .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Its stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated its potential to modulate cellular metabolism and gene expression over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses have been shown to improve lipid profiles and reduce oxidative stress . High doses can lead to adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It participates in the biosynthesis of NAD and NADP, essential cofactors for numerous enzymatic reactions . The compound also affects the metabolic flux of lipids and carbohydrates, influencing overall energy metabolism . Its interaction with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) is crucial for its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via facilitated diffusion and active transport mechanisms . Once inside the cells, it can localize to various compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, its presence in mitochondria is crucial for its role in energy metabolism and redox reactions . Understanding its localization can provide insights into its therapeutic potential and mechanisms of action.
Propriétés
IUPAC Name |
2-(butylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-6-11-9-8(10(13)14)5-4-7-12-9/h4-5,7H,2-3,6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSDYBCHSQWCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460851 | |
| Record name | 2-(BUTYLAMINO)NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74611-53-3 | |
| Record name | 2-(BUTYLAMINO)NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Chloro-4-[(prop-2-yn-1-yl)sulfanyl]benzene](/img/structure/B1314360.png)



